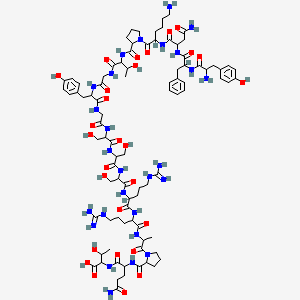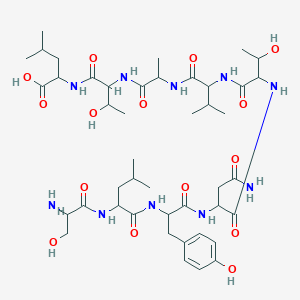
254110-79-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 corresponding to amino acids 148-156 of the BRLF1 protein. BRLF1 is a transcriptional activator that binds directly to a GC-rich motif present in some Epstein-Barr virus (EBV) lytic gene promoters.
Applications De Recherche Scientifique
PET and Drug Research
PET (Positron Emission Tomography) is emerging as a powerful tool in drug research, particularly for understanding the behavioral, therapeutic, and toxic properties of drugs. This imaging technique allows for the assessment of pharmacokinetic and pharmacodynamic events both in humans and animals. High-resolution, small-animal PET cameras introduce imaging in early drug development stages, enabling longitudinal studies and the study of genetically altered animals (Fowler et al., 1999).
Drug-Side Effect Association via Multiple Information Integration
A novel predictor for drug-side effect associations has been developed, utilizing multiple kernels from drug space and side-effect space. This approach, integrating multiple information sources, demonstrates improved performance in predicting drug-side effect associations compared to existing methods (Ding, Tang, & Guo, 2019).
Automatic Construction of Drug-Side Effect Association Knowledge Base
An automatic learning approach has been developed to extract drug-side effect pairs from biomedical literature, increasing the completeness of drug-side effect relationship resources. This method utilizes known drug-side effect associations from FDA drug labels as prior knowledge to extract relevant information from MEDLINE (Xu & Wang, 2014).
Drug Target Identification Using Side-Effect Similarity
This study proposes a method to infer shared targets between two drugs based on phenotypic side-effect similarities. The research shows that side-effect driven drug-drug relations can reveal unexpected drug-target relations, offering new insights into molecular interactions and potential new uses for marketed drugs (Campillos et al., 2008).
Safety Pharmacology and Emerging Concepts
Safety pharmacology (SP) is a vital part of drug development, aiming to identify and predict adverse effects prior to clinical trials. This review outlines current practices and emerging concepts in SP, including frontloading, parallel assessment of core battery studies, and integration of newer approaches for a more comprehensive understanding of potential adverse effects associated with test compounds (Hamdam et al., 2013).
Propriétés
Numéro CAS |
254110-79-7 |
|---|---|
Nom du produit |
254110-79-7 |
Formule moléculaire |
TKSVY₂ |
Poids moléculaire |
302.93 |
Séquence |
One Letter Code: RVRAYTYSK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




